An In-Depth Technical Guide to the Basic Properties of Azetidine Scaffolds: Focus on 1-(2-Chlorobenzyl)azetidin-3-ol Analogs
An In-Depth Technical Guide to the Basic Properties of Azetidine Scaffolds: Focus on 1-(2-Chlorobenzyl)azetidin-3-ol Analogs
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties of azetidine-containing compounds, with a specific focus on analogs of 1-(2-Chlorobenzyl)azetidin-3-ol. Due to the limited availability of public data for the specific molecule of interest, this document leverages information on closely related structures, namely Azetidin-3-ol, 1-Benzylazetidin-3-ol, and 3-(4-Chlorobenzyl)azetidin-3-ol, to infer and present its likely physicochemical and pharmacological characteristics. The azetidine ring is a crucial heterocyclic motif in medicinal chemistry, often employed as a versatile building block in the synthesis of more complex bioactive molecules.[1][2][3]
Physicochemical Properties
The basic physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the available data for key analogs of 1-(2-Chlorobenzyl)azetidin-3-ol.
Table 1: General Physicochemical Properties of Azetidin-3-ol and its Analogs
| Property | Azetidin-3-ol | Azetidin-3-ol hydrochloride[4][5] | 1-Benzylazetidin-3-ol[6] | 3-(4-Chlorobenzyl)azetidin-3-ol[1] |
| Molecular Formula | C3H7NO | C3H8ClNO[5] | C10H13NO[6] | Not specified |
| Molecular Weight | 73.09 g/mol | 109.55 g/mol [4][5] | 163.22 g/mol [6] | 197.66 g/mol [1] |
| Appearance | Not specified | Off-white to light yellow solid powder[4] | Solid | Not specified |
| Melting Point | Not specified | 90-92°C[4] | Not specified | Not specified |
| Boiling Point | 170.7±15.0 °C (Predicted) | 170.7°C at 760 mmHg[4] | Not specified | Not specified |
| Flash Point | 120.4°C | 120.4ºC[4] | Not specified | Not specified |
| pKa | 14.51±0.20 (Predicted) | Not specified | Not specified | Not specified |
| LogP | Not specified | 0.081[4] | 0.9 (Computed)[6] | Not specified |
Table 2: Solubility Data for Azetidin-3-ol hydrochloride
| Solvent | Solubility | Concentration | Notes |
| DMSO | 25 mg/mL[4][5] | 228.21 mM[4][5] | Ultrasonic may be needed; hygroscopic DMSO can impact solubility.[5] |
| In vivo Formulation 1 | ≥ 2.5 mg/mL[4] | 22.82 mM[4] | 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline.[4] |
| In vivo Formulation 2 | ≥ 2.5 mg/mL[4] | 22.82 mM[4] | 10% DMSO + 90% (20% SBE-β-CD in Saline).[4] |
| In vivo Formulation 3 | ≥ 2.5 mg/mL[4] | 22.82 mM[4] | 10% DMSO + 90% Corn Oil.[4] |
Synthesis and Experimental Protocols
The synthesis of substituted azetidines often involves the cyclization of appropriate precursors. Below are detailed experimental protocols for the synthesis of related azetidine compounds, which can be adapted for the preparation of 1-(2-Chlorobenzyl)azetidin-3-ol.
General Synthesis of 1-Benzylazetidin-3-ol
A common method for the synthesis of N-benzylazetidin-3-ol involves the reaction of benzylamine with an epoxide followed by intramolecular cyclization.[7]
Protocol: [7]
-
To a solution of benzylamine (30.0 g, 324 mmol) in water (450 mL), slowly add 2-(chloromethyl)oxirane (30.0 g, 280 mmol) at 0–5 °C.
-
Stir the reaction mixture at 0–5 °C for 16 hours.
-
Isolate the crude product by filtration, wash with water (60 mL), and dry in vacuo.
-
Dissolve the dried intermediate in acetonitrile (485 mL) and add sodium carbonate (42.0 g, 396 mmol) in portions.
-
Heat the mixture to 80–90 °C and stir under reflux for 16 hours to facilitate cyclization.
-
Upon completion, the product can be isolated and purified using standard techniques.
Caption: Synthesis of 1-Benzylazetidin-3-ol.
Synthesis of 3-(4-Chlorobenzyl)azetidin-3-ol
The synthesis of 3-substituted azetidin-3-ols can be achieved through the reaction of a suitable benzyl halide with azetidine.[1]
Protocol: [1]
-
In an aprotic solvent such as dimethylformamide (DMF), combine azetidine and a base like sodium hydride.
-
Add 4-chlorobenzyl chloride to the mixture.
-
Heat the reaction at an elevated temperature to promote the formation of the C-C bond and the final product.
-
The product can be isolated and purified using standard chromatographic methods.
Caption: Synthesis of 3-(4-Chlorobenzyl)azetidin-3-ol.
Pharmacological Profile and Mechanism of Action
While specific pharmacological data for 1-(2-Chlorobenzyl)azetidin-3-ol is not available, the azetidine scaffold is a well-established pharmacophore. Azetidine derivatives are known to exhibit a wide range of biological activities.[8][9] For instance, 2-azetidinones (β-lactams) are famous for their antibacterial properties.[3][9] More complex molecules incorporating the azetidine ring have shown activities such as inhibitors of Janus kinase (JAK) 1 and 2 (e.g., Baricitinib) and cholesterol absorption inhibitors.[7][9]
The primary role of simple substituted azetidin-3-ols, such as the target compound and its analogs, in drug discovery is often as building blocks or linkers.[1][5] For example, Azetidin-3-ol hydrochloride is utilized as a non-cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs) and as a linker for Proteolysis Targeting Chimeras (PROTACs).[4][5][10]
References
- 1. 3-(4-Chlorobenzyl)azetidin-3-ol | Benchchem [benchchem.com]
- 2. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azetidin-3-ol hydrochloride | ADC Linker | 18621-18-6 | Invivochem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. N-Benzyl-3-hydroxyazetidine | C10H13NO | CID 3801345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activity of N-substituted-3-chloro-2-azetidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Azetidinone--a new profile of various pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Azetidin-3-ol (hydrochloride) - MedChem Express [bioscience.co.uk]
